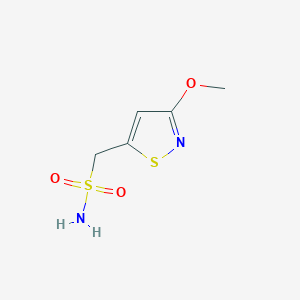![molecular formula C25H21FN2O3 B2470010 2-[(6-fluoro-2-fenilquinolin-4-il)oxi]-N-[(2-metoxifenil)metil]acetamida CAS No. 1114835-51-6](/img/structure/B2470010.png)
2-[(6-fluoro-2-fenilquinolin-4-il)oxi]-N-[(2-metoxifenil)metil]acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(2-methoxyphenyl)methyl]acetamide is a synthetic organic compound with potential applications in various scientific fields. It features a quinoline core substituted with a fluoro and phenyl group, linked to an acetamide moiety through an ether linkage. This compound’s unique structure makes it a subject of interest in medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(2-methoxyphenyl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and potential biological activity.
Materials Science: Investigation as a component in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Studies: Use in studying the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(2-methoxyphenyl)methyl]acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Fluorination and Phenylation:
Ether Formation: The quinoline derivative is then reacted with an appropriate phenol derivative under basic conditions to form the ether linkage.
Acetamide Formation: The final step involves the reaction of the ether-linked quinoline with an acetamide derivative under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(2-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially reducing the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Mecanismo De Acción
The mechanism of action of 2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(2-methoxyphenyl)methyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(6-chloro-2-phenylquinolin-4-yl)oxy]-N-[(2-methoxyphenyl)methyl]acetamide
- 2-[(6-bromo-2-phenylquinolin-4-yl)oxy]-N-[(2-methoxyphenyl)methyl]acetamide
- 2-[(6-iodo-2-phenylquinolin-4-yl)oxy]-N-[(2-methoxyphenyl)methyl]acetamide
Uniqueness
The presence of the fluoro group in 2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(2-methoxyphenyl)methyl]acetamide imparts unique electronic properties, potentially enhancing its biological activity and stability compared to its chloro, bromo, and iodo analogs. This makes it a valuable compound for further research and development.
Propiedades
IUPAC Name |
2-(6-fluoro-2-phenylquinolin-4-yl)oxy-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3/c1-30-23-10-6-5-9-18(23)15-27-25(29)16-31-24-14-22(17-7-3-2-4-8-17)28-21-12-11-19(26)13-20(21)24/h2-14H,15-16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIPOQYBRUHSJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2469928.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methoxypiperidine](/img/structure/B2469931.png)
![5-((3,4-dimethoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2469934.png)



![(2E,4E)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B2469941.png)
![N-(2-{[2-(anilinocarbonyl)-1-(tert-butyl)hydrazino]carbonyl}phenyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B2469942.png)

![[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl](morpholino)methanone](/img/structure/B2469944.png)
![5-ethyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2469945.png)
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2469946.png)


